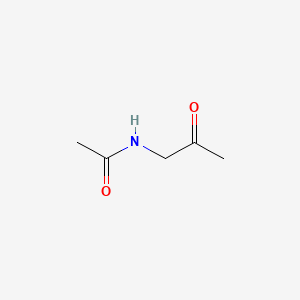

N-(2-Oxopropyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-oxopropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-4(7)3-6-5(2)8/h3H2,1-2H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SICIPBMLFSQZEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20228087 | |

| Record name | N-(2-Oxopropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7737-16-8 | |

| Record name | N-(2-Oxopropyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7737-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Oxopropyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007737168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Oxopropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-oxopropyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-OXOPROPYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0WW0JE7ZJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Executive Summary: A Bifunctional Building Block

An In-depth Technical Guide to the Chemical Properties and Applications of N-(2-Oxopropyl)acetamide

This compound, also known as acetamidoacetone, is a compelling organic molecule for researchers and synthetic chemists. Its structure is deceptively simple, yet it houses two distinct and valuable functional groups: a ketone and a secondary amide. This bifunctionality makes it a versatile precursor and intermediate in a variety of chemical transformations, particularly in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] This guide provides an in-depth analysis of its chemical properties, reactivity, synthesis, and applications, offering field-proven insights for professionals in drug development and chemical research.

Core Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its application in a laboratory or industrial setting. This compound is typically a white to pale-yellow solid or semi-solid at room temperature. Its key properties are summarized below for rapid reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 7737-16-8 | PubChem[2] |

| Molecular Formula | C₅H₉NO₂ | PubChem[2] |

| Molecular Weight | 115.13 g/mol | PubChem[2] |

| Appearance | Off-White Crystals / Solid or Semi-solid | MySkinRecipes[1], Sigma-Aldrich |

| Melting Point | 39-41 °C | ECHEMI[3] |

| Boiling Point | 104-109 °C @ 1-2 Torr; 283.9°C @ 760 mmHg | ECHEMI[3], MySkinRecipes[1] |

| Density | 1.008 g/cm³ | MySkinRecipes[1] |

| SMILES | CC(=O)CNC(=O)C | PubChem[2] |

| InChIKey | SICIPBMLFSQZEQ-UHFFFAOYSA-N | PubChem[2] |

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the distinct reactivity of its two carbonyl centers. Understanding the electronic differences between the ketone and the amide is critical for designing selective chemical transformations.

The Electrophilic Ketone Carbonyl

The ketone functional group is the more reactive electrophilic site. The carbonyl carbon is susceptible to nucleophilic attack, making it a handle for a wide range of chemical modifications. This reactivity allows for:

-

Nucleophilic Addition: Formation of alcohols, cyanohydrins, and other addition products.

-

Condensation Reactions: Participation in aldol condensations or reactions with amines to form imines and enamines.

-

Heterocycle Synthesis: The ketone, in conjunction with the adjacent methylene and the amide, serves as a three-carbon building block for various heterocyclic systems, such as pyrimidines or imidazoles, which are core scaffolds in many drug molecules.[4][5]

The Stabilized Amide Moiety

In contrast to the ketone, the amide carbonyl is significantly less electrophilic. This is due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl group, creating a resonance-stabilized system. This reduced reactivity is advantageous, as it allows for selective chemistry at the ketone site while the amide remains intact. However, the amide bond can be cleaved under forceful conditions, such as strong acid or base-catalyzed hydrolysis, to yield acetic acid and 1-aminopropan-2-one.

The presence of both a reactive ketone and a stable amide makes this compound a versatile scaffold in medicinal chemistry.[6] Derivatives have been explored for potential antimicrobial and anticonvulsant activities.[6]

Synthetic Methodologies

The synthesis of this compound is typically achieved through straightforward, well-established organic reactions. A common and logical approach is the nucleophilic substitution of an α-haloketone with acetamide.

General Synthesis Protocol: N-Alkylation of Acetamide

-

Reactant Preparation: Acetamide is deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) in an aprotic polar solvent (e.g., DMF, Acetonitrile) to generate the acetamide anion, a potent nucleophile.

-

Nucleophilic Attack: A solution of an α-haloketone, such as chloroacetone or bromoacetone, is added to the reaction mixture. The acetamide anion attacks the carbon bearing the halogen, displacing it in an Sₙ2 reaction.

-

Workup and Purification: The reaction is quenched, and the crude product is extracted. Purification is typically achieved through crystallization or column chromatography to yield pure this compound.

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

Definitive structural confirmation relies on spectroscopic analysis. Based on the molecular structure, the following spectral data can be predicted.

-

¹H NMR (Proton NMR):

-

~ δ 2.1 ppm (Singlet, 3H): The three protons of the acetyl methyl group (CH₃-C=O amide).

-

~ δ 2.2 ppm (Singlet, 3H): The three protons of the acetonyl methyl group (CH₃-C=O ketone).

-

~ δ 4.1 ppm (Doublet, 2H): The two protons of the methylene group (-CH₂-), split by the adjacent N-H proton.

-

~ δ 6.5-7.5 ppm (Broad Triplet, 1H): The amide proton (-NH-), which will likely show coupling to the adjacent CH₂ group and may be broadened due to quadrupole effects and exchange. Its chemical shift is highly dependent on solvent and concentration.

-

-

¹³C NMR (Carbon NMR):

-

~ δ 23 ppm: Acetyl methyl carbon.

-

~ δ 28 ppm: Acetonyl methyl carbon.

-

~ δ 48 ppm: Methylene carbon.

-

~ δ 170 ppm: Amide carbonyl carbon.

-

~ δ 205 ppm: Ketone carbonyl carbon.

-

-

IR (Infrared) Spectroscopy:

-

~ 3300 cm⁻¹: N-H stretching vibration (secondary amide).

-

~ 1715 cm⁻¹: C=O stretching vibration of the ketone.

-

~ 1650 cm⁻¹: C=O stretching vibration of the amide (Amide I band).

-

~ 1550 cm⁻¹: N-H bending vibration (Amide II band).

-

Analytical Procedures

A reliable analytical method is essential for assessing purity and for pharmacokinetic studies. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is well-suited for this compound.[7][8]

RP-HPLC Protocol for Purity Analysis

-

Column Selection: A standard C18 reverse-phase column (e.g., Newcrom R1) is appropriate.[7][8]

-

Mobile Phase Preparation: An isocratic mobile phase consisting of a mixture of acetonitrile (MeCN) and water with an acid modifier is used. For standard analysis, phosphoric acid can be used. For applications compatible with mass spectrometry (LC-MS), formic acid is the preferred modifier.[7][8]

-

Sample Preparation: A stock solution of this compound is prepared by accurately weighing the compound and dissolving it in the mobile phase or a suitable solvent like methanol or acetonitrile.

-

Instrumentation Setup: The HPLC system is equilibrated with the mobile phase at a constant flow rate (e.g., 1.0 mL/min). Detection is typically performed using a UV detector at a wavelength where the chromophores absorb (e.g., ~210 nm).

-

Injection and Data Acquisition: The prepared sample is injected, and the chromatogram is recorded. The retention time of the main peak corresponds to the analyte, and its area percentage is used to determine purity.

Caption: Standard workflow for the HPLC analysis of this compound.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is paramount to ensure safety.

-

Hazard Identification: The compound is associated with the following GHS hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1] Ambient room temperature storage is generally acceptable.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

This compound is more than a simple organic compound; it is a strategic tool for chemical synthesis. Its dual functionality, with a reactive ketone and a robust amide, provides chemists with a versatile platform for constructing complex molecular architectures. From its use as a precursor in the synthesis of bioactive heterocycles to its role as a general building block, its properties make it a valuable asset in the fields of drug discovery, materials science, and synthetic chemistry. A thorough understanding of its reactivity, properties, and handling is key to unlocking its full potential in research and development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 82185, this compound. Retrieved from [Link]

-

MySkinRecipes (Date not available). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 82185, this compound. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2016). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research, 36(1), 129-136. Retrieved from [Link]

-

SIELC Technologies (2018). This compound. Retrieved from [Link]

-

ChemSynthesis (Date not available). N-(1,1-dimethyl-2-oxopropyl)acetamide. Retrieved from [Link]

-

SIELC Technologies (2018). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

-

Pharmaffiliates (Date not available). N-(3-(2-Formamido-5-methoxyphenyl)-3-oxopropyl)acetamide. Retrieved from [Link]

-

SpectraBase (Date not available). Acetamide, N-[2-oxo-1-(phenylmethyl)propyl]-. Retrieved from [Link]

-

ResearchGate (2015). Synthesis and Herbicidal Activity of N-Aryl-2-heteroaryloxy-N-isopropyl acetamide. Retrieved from [Link]

-

Rather, J. A., et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Current Organic Synthesis, 19(6), 636-654. Retrieved from [Link]

-

Kumar, R., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4725. Retrieved from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. This compound | C5H9NO2 | CID 82185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]

- 5. mdpi.com [mdpi.com]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

N-(2-Oxopropyl)acetamide: A Technical Guide for Synthetic and Medicinal Chemists

Abstract

N-(2-Oxopropyl)acetamide (CAS 7737-16-8), also commonly known as acetamidoacetone, is a bifunctional organic molecule of significant interest to the chemical, pharmaceutical, and agrochemical industries.[1] Possessing both a ketone and a secondary amide functional group, it serves as a versatile and highly valuable building block for the synthesis of more complex molecular architectures, particularly N-containing heterocycles.[2][3] This technical guide provides an in-depth analysis of this compound, consolidating its physicochemical properties, established synthetic methodologies, chemical reactivity, and key applications in research and development. Authored for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, elucidating the causality behind experimental choices and providing validated protocols for its synthesis and analysis.

Core Molecular Profile and Physicochemical Properties

This compound is a simple yet synthetically powerful molecule. Its utility stems from the orthogonal reactivity of its ketone and amide moieties, allowing for sequential and selective chemical transformations.

The fundamental properties of this compound are summarized below for quick reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 7737-16-8 | [4][5] |

| Molecular Formula | C₅H₉NO₂ | [3][5] |

| Molecular Weight | 115.13 g/mol | [3][4] |

| IUPAC Name | This compound | [4] |

| Common Synonyms | Acetamidoacetone, 1-Acetamido-2-propanone, N-Acetonylacetamide | [4] |

| Appearance | Off-white crystals or yellow to brownish low-melting solid/liquid | [1][3] |

| Melting Point | 39-41 °C | [5] |

| Boiling Point | 104-109 °C @ 1-2 Torr; 283.9 °C @ 760 mmHg | [3][5] |

| Density | ~1.008 g/cm³ | [3] |

| Flash Point | 144 °C | [5] |

| InChIKey | SICIPBMLFSQZEQ-UHFFFAOYSA-N | [4] |

Synthesis and Manufacturing Insights

The synthesis of this compound can be achieved through various routes. A well-documented and reliable method involves the Dakin-West reaction of an amino acid, followed by careful workup. The following protocol is adapted from a procedure published in Organic Syntheses, a highly trusted source for validated chemical preparations.[6]

Established Synthesis Protocol via Dakin-West Reaction

This method utilizes glycine as the starting material, which is acylated and cyclized in the presence of acetic anhydride and pyridine to form an intermediate that, upon distillation, yields this compound.

Causality of Experimental Choices:

-

Pyridine: Acts as both a solvent and a base to neutralize the acetic acid byproduct, driving the reaction forward.

-

Acetic Anhydride: Serves as the acetylating agent and the solvent for the reaction at reflux temperature.

-

Reflux: The elevated temperature is necessary to drive the reaction, which involves the formation of an azlactone intermediate followed by its rearrangement.

-

Distillation under Reduced Pressure: This is a critical purification step. This compound has a high boiling point at atmospheric pressure, and vacuum distillation allows for its purification at a lower temperature, preventing thermal decomposition.

Step-by-Step Methodology:

-

Reaction Setup: In a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer and reflux condenser, combine 75.0 g (1.0 mole) of glycine, 475 g (6.0 moles) of pyridine, and 1190 g (11.67 moles) of acetic anhydride.[6]

-

Reaction Execution: Heat the mixture under vigorous stirring to reflux and maintain for 6 hours. The mixture will become a dark solution.[6]

-

Solvent Removal: After the reflux period, allow the mixture to cool slightly. Reconfigure the apparatus for distillation and remove the excess pyridine, acetic anhydride, and acetic acid by distillation under reduced pressure (vacuum).[6]

-

Product Purification: Transfer the viscous residue to a Claisen flask or a similar apparatus suitable for vacuum distillation. Carefully distill the residue under high vacuum (approx. 1 mm Hg).

-

Collection: Collect the fraction boiling at 120–125 °C (at 1 mm Hg). This yields 80–90 g (70–78% yield) of this compound as a pale yellow oil, which may solidify upon cooling.[6]

Caption: Workflow for the synthesis of this compound.

Applications in Pharmaceutical and Agrochemical R&D

The primary value of this compound is its function as a versatile synthon for constructing heterocyclic systems, which are core scaffolds in many biologically active molecules.[1][2]

Precursor to Bioactive Heterocycles

The α-acetamido ketone structure is perfectly primed for cyclization reactions. The ketone can react with a dinucleophile, while the amide nitrogen can participate as a nucleophile or be modified. This makes it a key starting material for heterocycles such as:

-

Thiazoles: Reaction with Lawesson's reagent or phosphorus pentasulfide can yield substituted thiazoles, a common motif in pharmaceuticals.

-

Imidazoles: Condensation with ammonia and an aldehyde (a variant of the Radziszewski synthesis) can produce trisubstituted imidazoles.

-

Oxazoles: Cyclization under dehydrating conditions can lead to the formation of oxazole rings.

-

Bicyclic Systems: The compound is used in the diastereoselective synthesis of complex structures like 1,3,6-triazabicyclo[3.1.0]hexanes.[2]

The general utility in forming these scaffolds is a cornerstone of its application in drug discovery and process development.[2][7]

Caption: Role as a precursor in heterocyclic synthesis.

Analytical Methodologies

Robust analytical methods are critical for ensuring the purity and quality of this compound, whether it is synthesized in-house or procured externally. Reverse-phase high-performance liquid chromatography (RP-HPLC) is an effective technique for its analysis.[1]

Quality Control via RP-HPLC

The following protocol provides a validated method for the separation and quantification of this compound.

Principle of a Self-Validating System: This HPLC method is inherently robust. The use of a simple mobile phase (acetonitrile and water) with an acid modifier ensures good peak shape and reproducibility. The method's scalability allows it to be adapted for fast UPLC applications or for preparative isolation of impurities, confirming its validity across different analytical scales.[1]

Table 2: RP-HPLC Method Parameters

| Parameter | Specification |

| Column | Newcrom R1, 5 µm, 4.6x150 mm (or equivalent RP column) |

| Mobile Phase | Acetonitrile (MeCN) and water with an acid modifier |

| - For standard UV detection: 0.1% Phosphoric Acid | |

| - For MS compatibility: 0.1% Formic Acid | |

| Gradient | Isocratic or a shallow gradient depending on impurity profile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temp. | Ambient or 25 °C |

Step-by-Step Analytical Protocol:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of Acetonitrile and water. Add the acid modifier (phosphoric or formic acid) to a final concentration of 0.1%. Degas the mobile phase using sonication or vacuum filtration.

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

-

System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Injection and Data Acquisition: Inject the sample and run the analysis according to the parameters in Table 2.

-

Analysis: Integrate the peak corresponding to this compound to determine its purity by area percent.

Predicted Spectroscopic Analysis (¹H and ¹³C NMR)

While a publicly available, peer-reviewed spectrum is not readily accessible, the structure of this compound allows for a reliable prediction of its NMR signals based on established chemical shift principles.[8][9][10]

¹H NMR (Predicted, 400 MHz, CDCl₃):

-

δ ~ 6.5-7.5 ppm (broad singlet, 1H): This signal corresponds to the amide proton (-NH-). Its broadness is due to quadrupole broadening from the adjacent nitrogen and chemical exchange.

-

δ ~ 4.15 ppm (doublet, 2H): This signal represents the methylene protons (-CH₂-) situated between the amide nitrogen and the ketone carbonyl. It is expected to be a doublet due to coupling with the amide proton (J ≈ 5-6 Hz).

-

δ ~ 2.18 ppm (singlet, 3H): This sharp singlet is assigned to the methyl protons adjacent to the ketone carbonyl (CH₃-C=O).

-

δ ~ 2.05 ppm (singlet, 3H): This sharp singlet corresponds to the methyl protons of the acetamido group (CH₃-C(=O)NH-).

¹³C NMR (Predicted, 100 MHz, CDCl₃):

-

δ ~ 205 ppm: Ketone carbonyl carbon (C =O).

-

δ ~ 170 ppm: Amide carbonyl carbon (-NH-C =O).

-

δ ~ 50 ppm: Methylene carbon (-C H₂-).

-

δ ~ 28 ppm: Ketone methyl carbon (C H₃-C=O).

-

δ ~ 23 ppm: Amide methyl carbon (C H₃-C=O-NH-).

Safety, Handling, and Storage

Proper handling of this compound is essential in a laboratory setting. It is classified as a hazardous substance and requires appropriate precautions.

Table 3: GHS Hazard and Precautionary Information

| Category | Code | Description |

| Signal Word | - | Warning |

| Hazard Statements | H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/eye protection/face protection. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P405 | Store locked up. |

Source: Sigma-Aldrich[11]

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Avoid inhalation of dust or vapors and direct contact with skin and eyes.

Storage Conditions:

-

Store in a tightly sealed container in a cool, dry, and dark place.[3]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Conclusion and Future Outlook

This compound (CAS 7737-16-8) is more than a simple organic chemical; it is an enabling tool for synthetic innovation. Its bifunctional nature provides a reliable and versatile platform for the construction of complex heterocyclic scaffolds that are central to modern medicinal and agrochemical research.[1][2] As the demand for novel bioactive compounds continues to grow, the importance of foundational building blocks like acetamidoacetone is set to increase. Future research will likely focus on developing greener, more efficient catalytic methods for its synthesis and expanding its application in novel cyclization strategies to access increasingly complex and diverse chemical matter. For any drug development professional or synthetic chemist, a thorough understanding of this reagent's properties and potential is a valuable asset in the molecular design pipeline.

References

-

Chem-Impex. (n.d.). 1-Acetamido-acetone. Retrieved January 11, 2026, from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

-

Olleik, H., et al. (2024). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Molecules, 29(8), 1873. Available at: [Link]

-

Bentra, F. Z., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 38. Available at: [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 11, 2026, from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved January 11, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 50.18 MHz, D2O, experimental) (HMDB0031645). Retrieved January 11, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. Retrieved January 11, 2026, from [Link]

-

A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (n.d.). Bentham Science. Retrieved January 11, 2026, from [Link]

-

Ye, Q., et al. (2013). Synthesis and Herbicidal Activity of N-Aryl-2-heteroaryloxy-N-isopropyl acetamide. Asian Journal of Chemistry, 25(12), 6931-6934. Available at: [Link]

-

Un-Sook, G., et al. (2011). Synthesis and analgesic activity of some acetamide derivatives. Medicinal Chemistry Research, 20, 1161-1169. Available at: [Link]

-

PubChem. (n.d.). This compound | C5H9NO2 | CID 82185. Retrieved January 11, 2026, from [Link]

-

Lorette, N. B., & Howard, W. L. (1960). Aminoacetone Semicarbazone Hydrochloride. Organic Syntheses, 40, 5. Available at: [Link]

-

Tyger Scientific Inc. (n.d.). N-acetyl-N-(2-oxopropyl)acetamide – 51862-97-6. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (2013). Synthesis and Herbicidal Activity of N-Aryl-2-heteroaryloxy-N-isopropyl acetamide. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 2-(2-iminopropylsulfanyl)-N-(2-oxopropyl)acetamide. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound | C5H9NO2 | CID 82185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. web.pdx.edu [web.pdx.edu]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. spectrabase.com [spectrabase.com]

What is Acetamidoacetone used for

An In-Depth Technical Guide to the Applications of Acetamidoacetone (N-(2-oxopropyl)acetamide)

Abstract

Acetamidoacetone, also known as this compound, is a versatile and bifunctional organic compound that holds significant value as a chemical intermediate in a multitude of research and industrial applications. Its unique molecular architecture, featuring both a ketone and an amide functional group, allows it to serve as a highly adaptable building block in organic synthesis. This technical guide provides an in-depth exploration of the primary applications of Acetamidoacetone, with a focus on its pivotal role in the synthesis of pharmaceuticals, agrochemicals, and polymers. We will delve into the mechanistic principles that underpin its reactivity, present detailed experimental workflows, and offer insights for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

Introduction to Acetamidoacetone: A Profile of a Versatile Intermediate

Acetamidoacetone is a key reagent valued for its ability to participate in a wide range of chemical transformations, most notably condensation reactions that lead to the formation of complex molecular scaffolds.[1][2] Its utility stems from the presence of two reactive centers, which can be addressed selectively or simultaneously to construct diverse derivatives.

Chemical Identity and Physicochemical Properties

The compound is systematically named this compound, but is also commonly referred to as 1-Acetamido-2-propanone or simply Acetamidoacetone.[3][4] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 7737-16-8 | [1][2][3] |

| Molecular Formula | C₅H₉NO₂ | [1][3][4] |

| Molecular Weight | 115.13 g/mol | [1][3] |

| Appearance | Brown liquid or low-melting solid (White to Yellow-brown) | [1][3] |

| Melting Point | 38-41 °C | [3][5] |

| Boiling Point | 284 °C (at 760 Torr); 104-109 °C (at 1-2 Torr) | [3][5] |

| Purity | ≥ 95% (NMR) | [1][2] |

| Storage Conditions | Store at 0-8 °C, sealed in a dry, dark place | [1][2][3] |

The Bifunctional Nature: A Gateway to Diverse Synthesis

The synthetic power of Acetamidoacetone lies in its bifunctional nature. The ketone group is an electrophilic center susceptible to nucleophilic attack, while the amide group, along with its adjacent methylene protons, provides a nucleophilic center and sites for hydrogen bonding. This duality is the causal factor behind its extensive use as a building block, particularly in heterocyclic chemistry.

Caption: Key reactive functional groups in Acetamidoacetone.

Central Role in Pharmaceutical and Agrochemical Synthesis

Acetamidoacetone is extensively utilized as a precursor and intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its structure is a valuable scaffold for building more complex, biologically active molecules.

Building Block for Active Pharmaceutical Ingredients (APIs)

In drug development, the compound serves as a starting point for creating libraries of novel molecules.[1][2] The acetamide group is a common feature in many successful drugs, where it can modulate crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6] By acting as both a hydrogen bond donor and acceptor, the acetamide moiety facilitates molecular recognition at the active sites of enzymes and receptors, a fundamental principle in rational drug design.[6]

The general workflow in a drug discovery context involves using Acetamidoacetone as a core structure, which is then elaborated through various chemical reactions to produce a library of analogues for screening.

Caption: Drug discovery workflow using Acetamidoacetone.

Intermediate in Agrochemicals

The same synthetic versatility that makes Acetamidoacetone valuable in pharmaceuticals is applied to the agrochemical industry. It is a critical component in the manufacturing pathways of various pesticides and herbicides, contributing to advancements in crop protection.[1][3][7]

Broad Industrial and Research Applications

Beyond the life sciences, Acetamidoacetone's utility extends to material science and other chemical industries.

-

Polymer Chemistry : It functions as a building block in the synthesis of specialized polymers, contributing to the development of advanced materials with tailored properties.[1][7]

-

Dye Production : The compound serves as a precursor in the manufacturing of various colorants.[3]

-

Biochemical Research : It is employed in laboratory settings to study enzyme activity and metabolic pathways, helping to elucidate fundamental cellular functions.[1][7]

-

Analytical Chemistry : It can be used as a reagent in specific analytical techniques for the detection and quantification of other substances.[1][2]

Experimental Protocol: Synthesis of a Heterocycle via Condensation

To illustrate the practical application of Acetamidoacetone, this section provides a representative, self-validating protocol for a condensation reaction, a common step in the synthesis of heterocyclic compounds. The rationale behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize a substituted heterocyclic compound via a base-catalyzed condensation reaction with Acetamidoacetone.

Materials:

-

Acetamidoacetone (1.0 eq)

-

Aldehyde or Ketone reactant (1.1 eq)

-

Ethanol (Anhydrous)

-

Potassium Hydroxide (KOH) or Sodium Ethoxide (catalytic amount, e.g., 0.1 eq)

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexanes

-

Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator.

Methodology:

-

Reaction Setup (The "Why"): In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Acetamidoacetone (1.0 eq) in anhydrous ethanol. The use of anhydrous solvent is critical to prevent unwanted side reactions with water.

-

Addition of Reactants (The "Why"): Add the aldehyde or ketone reactant (1.1 eq) to the solution. A slight excess of this reactant ensures the complete consumption of the more valuable Acetamidoacetone starting material.

-

Initiation of Reaction (The "Why"): Cool the mixture in an ice bath to 0 °C. This is done to control the initial exothermic reaction upon adding the base catalyst. Slowly add the base catalyst (e.g., KOH). The base deprotonates the α-carbon of the ketone, generating a nucleophilic enolate that initiates the condensation cascade.

-

Reaction Progression (The "Why"): Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. This step validates that the reaction has gone to completion.

-

Workup - Quenching (The "Why"): Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water. This step quenches the reaction by diluting the reactants and catalyst.

-

Workup - Neutralization & Extraction (The "Why"): Neutralize the mixture by washing with a saturated NaHCO₃ solution to remove any remaining base catalyst. Extract the aqueous layer three times with ethyl acetate. The organic product is more soluble in ethyl acetate than in the aqueous layer.

-

Workup - Washing & Drying (The "Why"): Combine the organic extracts and wash with brine. The brine wash helps to remove residual water from the organic layer. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, which physically sequesters water molecules.

-

Purification (The "Why"): Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product. Purify the crude material via column chromatography (e.g., silica gel with an ethyl acetate/hexanes gradient) to isolate the pure heterocyclic product. The purity of the final compound should be confirmed by NMR and/or Mass Spectrometry.

Conclusion and Future Outlook

Acetamidoacetone (this compound) is a compound of significant synthetic utility, primarily serving as a versatile intermediate.[1][3] Its bifunctional nature makes it an indispensable tool for constructing a wide array of organic molecules, from life-saving pharmaceuticals to advanced materials. For drug development professionals and researchers, a thorough understanding of its reactivity provides a reliable platform for generating novel chemical entities. Future research will likely continue to expand its applications, particularly in the development of new synthetic methodologies and the creation of complex molecular architectures with unique biological and material properties.

References

-

J&K Scientific LLC. (n.d.). 1-Acetamido-acetone | 7737-16-8. Retrieved from [Link][7]

-

LookChem. (n.d.). Cas 7737-16-8, 1-ACETAMIDO-ACETONE. Retrieved from [Link][3]

-

PubChem - NIH. (n.d.). This compound. Retrieved from [Link][4]

-

IONTEK. (2020, October 3). The Role of ADME & Toxicology Studies in Drug Discovery & Development. Retrieved from [Link][8]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Cas 7737-16-8,1-ACETAMIDO-ACETONE | lookchem [lookchem.com]

- 4. This compound | C5H9NO2 | CID 82185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jk-sci.com [jk-sci.com]

- 8. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

Spectroscopic data of N-(2-Oxopropyl)acetamide (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of N-(2-Oxopropyl)acetamide

Introduction

This compound, with the molecular formula C₅H₉NO₂ and a molecular weight of 115.13 g/mol , is a valuable bifunctional organic compound.[1][2] Its structure incorporates both a ketone and a secondary amide, making it a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2] The reactive nature of these functional groups allows for the construction of more complex molecular architectures.[2]

A definitive structural confirmation and purity assessment of this compound is paramount for its application in research and development. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used for its characterization. The narrative is grounded in the principles of analytical chemistry, explaining not just the data, but the causality behind the expected spectral features.

Figure 1: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are essential for an unambiguous structural assignment.

¹H NMR Spectroscopy: Mapping the Protons

Proton NMR (¹H NMR) provides a map of the different types of hydrogen atoms in a molecule. The chemical shift of a proton is influenced by the electron density of its surroundings; electronegative atoms like oxygen and nitrogen "deshield" nearby protons, causing their signals to appear at a higher chemical shift (downfield).

Based on the structure, we anticipate four distinct signals in the ¹H NMR spectrum of this compound.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Signal Label | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Justification |

| a | ~ 7.0 - 8.0 | Broad Singlet | 1H | NH | The amide proton is typically broad due to quadrupole broadening from the adjacent nitrogen and chemical exchange. Its chemical shift is variable. |

| b | ~ 4.2 | Singlet | 2H | -C(=O)CH₂ NH- | These methylene protons are deshielded by both the adjacent ketone and the amide nitrogen, shifting them significantly downfield. They appear as a singlet as there are no adjacent protons. |

| c | ~ 2.2 | Singlet | 3H | CH₃ C(=O)CH₂- | The protons of this methyl group are adjacent to a ketone carbonyl, resulting in a downfield shift compared to a standard alkane methyl group. |

| d | ~ 2.0 | Singlet | 3H | CH₃ C(=O)NH- | The protons of the acetyl methyl group are adjacent to the amide carbonyl, leading to a characteristic chemical shift around 2.0 ppm. |

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon-13 NMR provides information on the different carbon environments. Due to the low natural abundance of the ¹³C isotope, carbon-carbon coupling is not observed.[3] Spectra are typically acquired with broadband proton decoupling, meaning each unique carbon atom appears as a single sharp line.[3]

This compound has five carbon atoms, all in unique chemical environments, and thus should display five distinct signals in its ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) (Predicted) | Assignment | Justification |

| ~ 205 - 215 | C =O (Ketone) | Ketone carbonyl carbons are highly deshielded and appear significantly downfield, typically above 200 ppm.[4] |

| ~ 170 | C =O (Amide) | Amide carbonyl carbons are also deshielded but appear upfield relative to ketones, generally in the 160-185 ppm range.[4] |

| ~ 50 - 60 | -C H₂- | This methylene carbon is attached to a nitrogen and is adjacent to a carbonyl group, placing it in the 50-90 ppm range for carbons attached to heteroatoms.[4] |

| ~ 30 | C H₃ (Ketone side) | The methyl carbon of the ketone is expected in the typical sp³ region. |

| ~ 23 | C H₃ (Amide side) | The acetyl methyl carbon is also in the sp³ region, with a slightly different shift due to its proximity to the amide functionality. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. Specific bonds vibrate at characteristic frequencies when they absorb infrared radiation. These vibrations appear as absorption bands in the IR spectrum.

For this compound, the key diagnostic peaks will correspond to the N-H bond of the amide, and the two distinct C=O bonds of the amide and the ketone.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group | Significance |

| 3350 - 3250 | N-H Stretch | Secondary Amide | A moderately intense, somewhat broad peak in this region is a strong indicator of the N-H bond. |

| ~ 1715 | C=O Stretch | Ketone | A strong, sharp absorption band characteristic of an aliphatic ketone.[5] |

| ~ 1650 | C=O Stretch (Amide I Band) | Secondary Amide | This is one of the most intense bands in the spectrum and is characteristic of the amide carbonyl.[5] |

| 1560 - 1510 | N-H Bend (Amide II Band) | Secondary Amide | This band arises from a coupling of the N-H in-plane bend and C-N stretching vibrations. Its presence confirms the secondary amide. |

| 2950 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Indicates the presence of sp³ hybridized C-H bonds. |

Experimental Protocol: FTIR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, solvent-free method for acquiring IR spectra of solids and liquids.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.

-

Sample Application: Place a small amount of solid this compound directly onto the crystal.

-

Pressure Application: Lower the ATR press arm to ensure firm contact between the sample and the crystal.

-

Data Collection: Scan the sample over the desired range (e.g., 4000-400 cm⁻¹). Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the crystal after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which can be used like a fingerprint to confirm the structure. In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment.[6]

The molecular ion peak (M⁺·) for this compound is expected at a mass-to-charge ratio (m/z) of 115, corresponding to its molecular weight.[1] The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral radicals.[6]

Table 4: Predicted Key Fragments in the EI-Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 115 | [C₅H₉NO₂]⁺· | - | Molecular Ion (M⁺·) |

| 100 | [C₄H₆NO₂]⁺ | ·CH₃ | Loss of a methyl radical from the ketone side (α-cleavage). |

| 72 | [C₃H₆NO]⁺ | ·CH₃CO | α-cleavage with loss of the acetyl radical from the ketone. |

| 58 | [C₂H₄NO]⁺ | CH₃COCH₂· | Cleavage of the C-N bond. |

| 43 | [CH₃CO]⁺ | ·CH₂NHCOCH₃ | α-cleavage to form the stable acylium ion. This is often the base peak. |

Visualization of a Primary Fragmentation Pathway

The formation of the m/z 43 acylium ion is a dominant and diagnostically significant fragmentation pathway for many acetyl-containing compounds.

Figure 3: Alpha-cleavage leading to the characteristic acylium ion at m/z 43.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

-

GC Separation: Inject a small volume (e.g., 1 µL) into the GC. The sample is vaporized and carried by an inert gas through a capillary column (e.g., a DB-5ms), which separates it from any impurities based on boiling point and polarity.

-

Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it undergoes electron ionization (typically at 70 eV).

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The combination of NMR, IR, and MS provides a robust and comprehensive characterization of this compound. ¹H and ¹³C NMR confirm the precise carbon-hydrogen framework and connectivity. IR spectroscopy validates the presence of the key ketone and secondary amide functional groups. Finally, mass spectrometry confirms the molecular weight and provides a characteristic fragmentation pattern consistent with the proposed structure. Together, these techniques form a self-validating system that ensures the identity and purity of this important synthetic intermediate, which is a critical requirement for its use in research and drug development.

References

-

SIELC Technologies. (2018). This compound. Retrieved from [Link][7]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82185, this compound. Retrieved from [Link][1]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link][2]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link][3]

-

Clark, J. (2023). interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link][4]

-

NIST. (n.d.). Acetamide, N-(2-methylpropyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Lobo, L. (n.d.). Interpretation of mass spectra. Retrieved from [Link][6]

-

ResearchGate. (2021). Comparison between experimental infrared spectrum of acetamide and.... Retrieved from [Link]

-

ResearchGate. (n.d.). The FT-IR spectrum of the o-acetamide. Retrieved from [Link][5]

Sources

- 1. This compound | C5H9NO2 | CID 82185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. uni-saarland.de [uni-saarland.de]

- 7. This compound | SIELC Technologies [sielc.com]

N-(2-Oxopropyl)acetamide molecular weight and formula

An In-Depth Technical Guide to N-(2-Oxopropyl)acetamide: Synthesis, Reactivity, and Applications

This guide provides a comprehensive technical overview of this compound, a versatile bifunctional molecule of significant interest to researchers and professionals in organic synthesis and drug development. We will delve into its fundamental properties, provide a detailed and reliable synthesis protocol with mechanistic insights, explore its applications as a heterocyclic precursor, outline a robust analytical method, and summarize critical safety protocols.

Core Physicochemical Properties

This compound, also known as acetamidoacetone or N-acetylaminoacetone, is a valuable chemical intermediate.[1][2] Its utility stems from the presence of two key reactive functional groups: a ketone and a secondary amide. This unique combination allows for a wide range of subsequent chemical transformations, making it an important building block in the synthesis of more complex molecules.[2]

The fundamental properties of this compound are summarized in the table below. It is typically an off-white crystalline solid at room temperature, which is consistent with its reported melting point.[3]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉NO₂ | [1][3][4] |

| Molecular Weight | 115.13 g/mol | [1][3] |

| CAS Number | 7737-16-8 | [1][3] |

| Appearance | Off-White Crystalline Solid | |

| Melting Point | 39-41 °C | [3] |

| Boiling Point | 104-109 °C @ 1-2 Torr | [3] |

| Density | ~1.0 g/cm³ | [3] |

| IUPAC Name | This compound | [1][4] |

| Synonyms | Acetamidoacetone, N-Acetonylacetamide | [1][3] |

Synthesis of this compound via the Dakin-West Reaction

The preparation of this compound from the simple amino acid glycine is a classic example of the Dakin-West reaction . This powerful transformation converts an α-amino acid into an α-acetamido ketone using an acid anhydride and a base, typically pyridine.[1][3][5][6]

Mechanistic Rationale

Understanding the mechanism is key to appreciating the role of each reagent and the reaction conditions. The process involves the initial acylation of the amino acid, cyclization to an azlactone intermediate, and subsequent C-acylation and decarboxylation.

-

Acetic Anhydride: Serves a dual role. It is the primary acetylating agent, acylating both the amine and the carboxylate of glycine. It also acts as the reaction solvent due to the large excess used.

-

Pyridine: Functions as a weak base and catalyst. Its crucial role is to deprotonate the azlactone intermediate at the α-carbon. This deprotonation is facilitated by the acidity of this proton, leading to a resonance-stabilized anion that can then be acylated, forming the key C-C bond.[1][3]

-

Glycine: As the simplest amino acid, it provides the core C-C-N backbone for the final product.

The overall transformation is depicted in the workflow diagram below.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a trusted procedure published in Organic Syntheses. It provides a reliable method for producing the target compound with good yield.

Materials:

-

Glycine (1.0 mole, 75.0 g)

-

Pyridine (6 moles, 485 mL)

-

Acetic Anhydride (11.67 moles, 1.1 L)

-

3-L three-necked, round-bottomed flask

-

Heating mantle, stirrer, and reflux condenser

-

Distillation apparatus (Claisen flask recommended for vacuum distillation)

Procedure:

-

Reaction Setup: In a 3-L, three-necked flask equipped with a mechanical stirrer and reflux condenser, combine glycine (75.0 g), pyridine (485 mL), and acetic anhydride (1.1 L).

-

Heating: With continuous stirring, heat the mixture to reflux and maintain this temperature for 6 hours. The reaction must achieve a true reflux to ensure a high yield.

-

Solvent Removal: After the reflux period, reconfigure the apparatus for distillation. Remove the excess pyridine, acetic anhydride, and the acetic acid byproduct by distillation under reduced pressure.

-

Product Isolation: Transfer the residual dark oil to a smaller distillation apparatus suitable for vacuum distillation (e.g., a Claisen flask).

-

Purification: Distill the residue under high vacuum. Collect the fraction boiling at 120-125 °C at 1 mm Hg . This yields 80–90 g (70–78%) of this compound as a pale yellow oil, which solidifies upon cooling.

Applications in Pharmaceutical Synthesis

The true value of this compound for drug development professionals lies in its role as a versatile precursor, particularly for the synthesis of nitrogen-containing heterocycles that form the core of many active pharmaceutical ingredients (APIs).[2] Its bifunctional nature allows it to act as a synthon for 1,2-dicarbonyl compounds or other reactive intermediates.

Chemical Reactivity for Heterocycle Synthesis

The molecule possesses two primary reactive sites that can be selectively targeted:

-

The Ketone Group: The carbonyl carbon is electrophilic and can undergo condensation reactions with nucleophiles. The adjacent α-protons are acidic and can be removed to form an enolate.

-

The Amide Group: While less reactive, the amide can be hydrolyzed under strong acidic or basic conditions.

This dual reactivity makes it an ideal starting material for multicomponent reactions used to build heterocyclic rings.

Caption: Reactivity of this compound as a heterocyclic precursor.

Precursor to Imidazoles

This compound can serve as a key component in the Debus-Radziszewski imidazole synthesis . This multicomponent reaction constructs the imidazole ring by condensing a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][7] In this context, this compound functions as a masked 1,2-dicarbonyl compound. Under reaction conditions, it can generate the necessary reactive species to condense with an aldehyde and ammonia (often supplied by ammonium acetate), yielding highly substituted imidazoles. This is a powerful strategy, as the imidazole core is found in numerous pharmaceuticals, including antifungal agents (e.g., ketoconazole) and proton-pump inhibitors (e.g., omeprazole).

Precursor to Pyrazines

The synthesis of pyrazines often involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. This compound can be readily used as the dicarbonyl component. For instance, its reaction with ethylenediamine followed by oxidation leads to the formation of a dimethylpyrazine derivative. The pyrazine ring is a critical scaffold in medicinal chemistry, found in drugs such as the anti-tuberculosis agent pyrazinamide and the antiviral favipiravir.[8][9]

Analytical Methodologies: HPLC Analysis

For quality control, reaction monitoring, and pharmacokinetic studies, a reliable analytical method is essential. This compound can be effectively analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).

Rationale for Method Design:

-

Column: A Newcrom R1 column or a similar polar-embedded C18 column is suitable. These columns provide alternative selectivity and are well-suited for retaining and separating polar, water-soluble compounds like this compound.

-

Mobile Phase: A simple mobile phase of acetonitrile (MeCN) and water with an acid modifier is effective. The acetonitrile acts as the organic (strong) solvent, while water is the aqueous (weak) solvent. Phosphoric acid or formic acid is added to control the pH and ensure sharp, symmetrical peak shapes by suppressing the ionization of any residual acidic or basic groups. Formic acid is preferred for mass spectrometry (MS) compatibility.

Step-by-Step HPLC Protocol

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Filter and degas both phases prior to use.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound standard or sample in the initial mobile phase composition (e.g., 95% A, 5% B) to a concentration of ~1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Instrument Conditions:

-

Column: Newcrom R1 or equivalent (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detector: UV at 210 nm.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 50% B

-

15-17 min: Hold at 50% B

-

17-18 min: Return to 5% B

-

18-25 min: Re-equilibration at 5% B

-

-

-

Analysis: Inject the standard to determine the retention time, then inject samples for quantification. The method is scalable and can be adapted for preparative separation to isolate impurities.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is crucial. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Practice good industrial hygiene; wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

-

Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

This compound is a fundamentally important building block whose value is defined by the strategic placement of its ketone and amide functionalities. Its synthesis via the robust Dakin-West reaction is well-established and high-yielding. For drug development professionals, its primary utility lies in its capacity to serve as a versatile precursor for constructing complex heterocyclic scaffolds, such as imidazoles and pyrazines, which are central to a vast range of modern pharmaceuticals. Coupled with straightforward analytical protocols and well-defined safety procedures, this compound remains a key tool in the synthetic chemist's arsenal.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 82185, this compound. Retrieved from [Link]

-

Wikipedia contributors (2023). Dakin–West reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

chemeurope.com (n.d.). Dakin-West reaction. Retrieved from [Link]

-

Name-Reaction.com (n.d.). Dakin-West reaction. Retrieved from [Link]

-

Wikipedia contributors (2023). Debus–Radziszewski imidazole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

MySkinRecipes (n.d.). This compound. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Retrieved from [Link]

-

MySkinRecipes (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). This compound. PubChem. Retrieved from [Link]

- Sperry, J., & Kim, Y. (2014). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 19(8), 11112-11140.

-

PubMed Central (2024). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. Retrieved from [Link]

-

Wikipedia contributors (2023). Debus–Radziszewski imidazole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Retrieved from [Link]

-

Scribd (n.d.). Radziszewskis Imidazole Synthesis. Retrieved from [Link]

-

PubMed Central (2022). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Retrieved from [Link]

-

YouTube (2021). Debus Radzisewski Imidazole Synthesis. Retrieved from [Link]

-

ResearchGate (n.d.). General reaction scheme of the Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

-

PubMed Central (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Retrieved from [Link]

Sources

- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. A One Pot Process For The Preparation Of Olanzapine Intermediate [quickcompany.in]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. ijprajournal.com [ijprajournal.com]

- 8. US7329747B2 - Synthesis of olanzapine and intermediates thereof - Google Patents [patents.google.com]

- 9. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Management of N-(2-Oxopropyl)acetamide for Research and Development

Abstract: This guide provides a comprehensive overview of the essential safety protocols and handling precautions for N-(2-Oxopropyl)acetamide (CAS No. 7737-16-8). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available safety data with established laboratory best practices. The primary directive of this guide is to foster a proactive safety culture by detailing not just the required procedures, but the scientific rationale behind them. Due to the limited availability of exhaustive toxicological data for this compound, a cautious and risk-averse approach is emphasized throughout.

Chemical & Physical Profile

This compound, also known as Acetamidoacetone, is an organic compound with the molecular formula C₅H₉NO₂.[1] Understanding its fundamental properties is the first step in a thorough risk assessment. While comprehensive toxicological studies are not widely available, its physical characteristics inform appropriate handling and storage measures.

| Property | Value | Source |

| CAS Number | 7737-16-8 | [1][2] |

| Molecular Formula | C₅H₉NO₂ | [1][2] |

| Molecular Weight | 115.13 g/mol | [1][2] |

| Physical Form | Liquid | [2] |

| Storage Temperature | Ambient | [2] |

A critical takeaway from available safety literature is that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. This lack of comprehensive data necessitates that all handling procedures are based on a principle of prudent caution, treating the substance as potentially hazardous until more definitive information is available.

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards associated with chemical substances. For this compound, the following classifications have been identified, indicating significant acute hazards that must be managed.

| Hazard Class | GHS Code | Hazard Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| STOT - Single Exposure | H335 | May cause respiratory irritation |

Source: Sigma-Aldrich Safety Information[2]

The "Warning" signal word is associated with this compound.[2] These classifications form the basis of all risk assessment and control measures. The potential for irritation to skin, eyes, and the respiratory system, combined with oral toxicity, requires stringent adherence to engineering controls and Personal Protective Equipment (PPE) protocols.

It is important to distinguish this compound from the structurally related but distinct chemical, Acetamide (CAS 60-35-5). Safety data for Acetamide often includes a classification as a suspected carcinogen (H351).[3][4] However, this classification is not currently applied to this compound based on available supplier safety data. Researchers must avoid conflating the safety profiles of different compounds and rely solely on the specific information for the substance in use.

Risk Assessment and Exposure Control

A proactive approach to safety involves a workflow that begins long before the chemical is handled. The following diagram illustrates the essential decision-making process for any researcher planning to work with this compound.

Caption: Pre-Handling Safety Assessment Workflow.

Engineering Controls

The primary method for controlling exposure is to handle the substance within a properly functioning chemical fume hood. This is non-negotiable due to the compound's potential to cause respiratory irritation (H335).[2] The fume hood contains vapors and prevents inhalation, which is a key route of potential exposure. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[3]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering controls. The choice of PPE is directly informed by the identified hazards.

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes, which could cause serious eye irritation (H319).[3][4]

-

Hand Protection: Nitrile rubber gloves are recommended.[4] Given the H315 "Causes skin irritation" classification, gloves must be inspected for tears or defects before each use. Contaminated gloves should be removed and disposed of properly, and hands should be washed immediately.[3]

-

Skin and Body Protection: A standard laboratory coat must be worn and kept fully fastened.[3] For procedures with a higher risk of splashing, consider using a chemically resistant apron.

Standard Operating Procedures: Handling, Storage & Disposal

General Handling Protocol

This protocol is a self-validating system designed to minimize exposure during routine laboratory work.

-

Preparation: Before retrieving the chemical, ensure the chemical fume hood is operational and the work area is clear of unnecessary items. Don all required PPE (goggles, lab coat, gloves).

-

Aliquotting: Conduct all transfers and weighing of this compound inside the fume hood. Use tools (spatulas, pipettes) dedicated to this substance or clean them thoroughly after use.

-

During Use: Keep the primary container tightly sealed when not in use. If heating the substance, be aware that this may increase the concentration of vapors.

-

Post-Handling: After completing the work, decontaminate the work surface. Remove PPE in the correct order (gloves first, then lab coat, then goggles) to prevent cross-contamination.

-

Hygiene: Wash hands and forearms thoroughly with soap and water after removing gloves and before leaving the laboratory.[3][4] Do not eat, drink, or smoke in the work area.[3]

Storage

Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3] Keep the container tightly closed to prevent moisture absorption, as related compounds can be hygroscopic.[3] Store in an area accessible only to authorized personnel.

Disposal

All waste material containing this compound must be treated as hazardous waste.

-

Dispose of contents and containers in accordance with all local, state, and federal regulations.

-

Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

-

Leave the chemical in its original container for disposal if possible to ensure proper identification.

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

Caption: Emergency Response Logic for Personal Exposure.

First Aid Measures

The following actions should be taken immediately upon exposure, followed by professional medical evaluation. Always provide the Safety Data Sheet to responding medical personnel.

-

Inhalation: If fumes are inhaled, immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water and soap. If skin irritation persists, consult a physician.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[5] Seek immediate attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

For any spill, evacuate non-essential personnel from the area. Avoid inhaling vapors.

-

Small Spills: Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or earth). Collect the material into a suitable, labeled container for hazardous waste disposal.

-

Large Spills: Evacuate the area immediately and contact your institution's EHS or emergency response team. Prevent the spill from entering drains or waterways.

References

-

Title: this compound | C5H9NO2 | CID 82185 Source: PubChem - National Institutes of Health URL: [Link]

-

Title: Acetamide Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

-

Title: Acetamide, N,N-dimethyl-: Human health tier II assessment Source: Australian Department of Health URL: [Link]

-

Title: Acetamide - SAFETY DATA SHEET Source: Penta Chemicals URL: [Link]

Sources

An In-depth Technical Guide to N-(2-Oxopropyl)acetamide: From Historical Synthesis to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Oxopropyl)acetamide, also known as acetamidoacetone, is a bifunctional organic molecule featuring both a ketone and an amide functional group.[1][2][3] This unique structural arrangement makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules for the pharmaceutical and agrochemical industries.[1][4][5] Its utility lies in the differential reactivity of its functional groups, allowing for selective chemical transformations. This guide provides a comprehensive overview of this compound, from its historical synthetic roots to its modern applications and analytical characterization.

Historical Perspective and Discovery